molecular formula C25H26FN3O B10821342 Afub7aica

Afub7aica

Cat. No. B10821342
M. Wt: 403.5 g/mol
InChI Key: LSNKFKFKEUNOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AFUB7AICA, also known as 1-[(4-fluorophenyl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, is a synthetic cannabinoid. It is structurally similar to known synthetic cannabinoids and is primarily used as an analytical reference standard in research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AFUB7AICA involves multiple steps, starting with the preparation of the core pyrrolo[2,3-b]pyridine structure. This is followed by the introduction of the adamantyl group and the 4-fluorophenylmethyl group. The final step involves the formation of the carboxamide linkage. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and the reactions are carried out under controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization and chromatography to achieve a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

AFUB7AICA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

AFUB7AICA is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science. Some of its applications include:

Mechanism of Action

AFUB7AICA exerts its effects by binding to cannabinoid receptors, primarily the CB1 and CB2 receptors. This binding leads to the activation of various intracellular signaling pathways, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs). These pathways result in various physiological and pharmacological effects, such as analgesia, anti-inflammatory effects, and modulation of neurotransmitter release .

Comparison with Similar Compounds

AFUB7AICA is structurally similar to other synthetic cannabinoids, such as:

    JWH-018: Another synthetic cannabinoid with a similar core structure but different substituents.

    AM-2201: Similar in structure but with a different fluorophenyl group.

    UR-144: Contains a different core structure but shares similar functional groups.

Uniqueness

This compound is unique due to its specific combination of the adamantyl group and the 4-fluorophenylmethyl group, which confer distinct pharmacological properties and receptor binding affinities compared to other synthetic cannabinoids .

properties

Molecular Formula

C25H26FN3O

Molecular Weight

403.5 g/mol

IUPAC Name

N-(1-adamantyl)-1-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-3-carboxamide

InChI

InChI=1S/C25H26FN3O/c26-20-5-3-16(4-6-20)14-29-15-22(21-2-1-7-27-23(21)29)24(30)28-25-11-17-8-18(12-25)10-19(9-17)13-25/h1-7,15,17-19H,8-14H2,(H,28,30)

InChI Key

LSNKFKFKEUNOLD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CN(C5=C4C=CC=N5)CC6=CC=C(C=C6)F

Origin of Product

United States

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